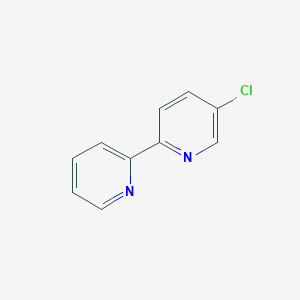

5-Chloro-2,2'-bipyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWWCDRDDNKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451243 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162612-08-0 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2,2 Bipyridine and Its Derivatives

Established Synthetic Pathways for Bipyridine Scaffolds

The creation of bipyridine structures, including the chlorinated analog, relies heavily on coupling reactions that form a carbon-carbon bond between two pyridine (B92270) rings. These strategies can be broadly categorized into homocoupling and heterocoupling methods, as well as palladium-catalyzed cross-coupling reactions.

Homocoupling and Heterocoupling Strategies

These strategies involve the coupling of two identical (homocoupling) or different (heterocoupling) pyridine precursors.

The Ullmann reaction is a classic method for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.com This technique traditionally requires high temperatures (often exceeding 200°C) and stoichiometric amounts of a copper reagent. mdpi.com The reaction can proceed through either a radical or an anionic mechanism. mdpi.com While effective for producing symmetrical bipyridines, the harsh conditions and the need for large quantities of copper have limited its widespread use. mdpi.comresearchgate.net

Modern variations of the Ullmann coupling have been developed to overcome these limitations. For instance, bimetallic systems utilizing a catalytic amount of a palladium salt, such as palladium(II) acetate (B1210297), in conjunction with a stoichiometric amount of copper powder have been reported. mdpi.com Nickel-catalyzed versions of the Ullmann reaction have also been explored, though in some cases, they have provided poor yields for the synthesis of specific bipyridine derivatives. researchgate.net A notable development is the multimetallic cross-Ullmann coupling of heteroaryl halides with triflates, catalyzed by both nickel and palladium, which allows for the synthesis of nonsymmetric biheteroaryls from abundant starting materials. nih.gov

| Ullmann Coupling Variant | Catalyst/Reagent | Key Features | Reference |

| Classic Ullmann | Copper metal | High temperature (>200°C), stoichiometric copper | mdpi.com |

| Bimetallic Ullmann | Pd(OAc)₂, Copper powder | Catalytic palladium, stoichiometric copper | mdpi.com |

| Nickel-Catalyzed Ullmann | Nickel complexes | Can result in low yields for some bipyridines | researchgate.net |

| Multimetallic Cross-Ullmann | NiBr₂(dme)/N1, PdCl₂/P1, Zn, KF | Couples heteroaryl halides with triflates | nih.gov |

The synthesis of bipyridine compounds can also be achieved through the oxidative addition of halogenated pyridines in the presence of a palladium catalyst and a reducing agent. mdpi.com This method facilitates the homocoupling of bromopyridines at elevated temperatures (e.g., 140°C) in a solvent like dimethylformamide (DMF) with a combination of palladium(II) acetate and piperazine. mdpi.com While the temperature requirement is high, the procedure is operationally straightforward and compatible with various substrates. mdpi.com

Another approach involves the oxidative addition of aryl halides to a well-defined Nickel(I)-bipyridine complex. osti.govucla.edu Mechanistic studies suggest this reaction can proceed through an initial Ni(I) to Ni(III) oxidative addition to form a Ni(III) aryl species. ucla.edu This process has been demonstrated stoichiometrically, leading to the isolation and characterization of a Ni(III) aryl complex. ucla.edu The reactivity of the aryl halide in this process is dependent on its electronic properties, with electron-rich aryl triflates showing no reaction. osti.govucla.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C(sp²)–C(sp²) bonds, making them highly suitable for the synthesis of bipyridine structures. mdpi.com

The Suzuki coupling reaction is a widely used method for constructing bipyridine scaffolds. mdpi.com A significant challenge in this reaction is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com Therefore, the design of the catalytic system is critical for a successful coupling. mdpi.com

The reaction typically involves the coupling of a pyridyl halide, such as a chloropyridine, with a pyridylboronic acid or its ester. While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acid derivatives often exhibit poor stability, posing a synthetic challenge. mdpi.com To address this, more stable 2-pyridylboron derivatives, such as N-phenyldiethanolamine esters, have been developed and successfully used in Suzuki couplings with bromopyridines. mdpi.com The use of chloropyridines as coupling partners is also feasible, and various palladium catalysts and ligands have been employed to achieve high yields. For example, a cyclopalladated ferrocenylimine catalyst has been shown to be effective for the Suzuki coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides, offering the advantage of being stable in air. mdpi.com

| Catalyst System | Coupling Partners | Key Features | Reference |

| Pd(PPh₃)₄, Na₂CO₃ | Pyridyl boronic acids and bromopyridines | Typical conditions, moderate yields, high catalyst loading | mdpi.com |

| Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol ester and pyridyl halides | Air-stable catalyst, high yields | mdpi.com |

| Imidazolium salt ligand with palladium | 3- and 4-pyridylboronic acids | High turnover number | mdpi.com |

| PdCl₂(PPh₃)₂ | 2-Pyridineboronic acid N-phenyldiethanolamine ester and bromopyridines | Stable boronic ester, good yields | mdpi.com |

The Negishi coupling reaction provides an alternative and powerful method for the synthesis of bipyridines, including asymmetrically functionalized derivatives like 5-substituted 2,2'-bipyridines. organic-chemistry.orgorgsyn.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is known for its high yields, mild reaction conditions, and good functional group tolerance. orgsyn.org

A modified Negishi cross-coupling reaction has been successfully employed for the synthesis of various 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines. organic-chemistry.org This approach utilizes organozinc compounds, which offer better chemoselectivity and avoid the use of toxic organotin reagents. organic-chemistry.org The optimization of reaction conditions has shown that a palladium complex with tri-tert-butylphosphane (tBu₃P) is particularly effective. organic-chemistry.org This method has demonstrated good to excellent yields for a range of 5-substituted 2-chloropyridines, with the exception of those containing primary amino or nitro groups. organic-chemistry.org

The Negishi coupling is versatile and can be used with various pyridyl halides, including chloro-, bromo-, and iodo-substituted compounds. orgsyn.org The pyridyl zinc halides required for the coupling can be prepared through transmetallation with pyridyllithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org

| Catalyst | Coupling Partners | Key Features | Reference |

| PdBr(Ph)(PPh₃)₂ | Organozinc and pyridyl halide | Good results for bipyridine synthesis | mdpi.com |

| Pd(dba)₂ and XPhos | 2-Pyridyl zinc halides and bromopyridines | Complements existing methods | mdpi.com |

| Pd(PPh₃)₄ | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride and 2-bromopyridine | Synthesis of functionalized bipyridines | mdpi.com |

| Palladium complex with tBu₃P | Substituted 2-chloropyridines and organozinc compounds | Effective for 5-substituted 2,2'-bipyridines | organic-chemistry.org |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed reactions represent a cost-effective and efficient method for constructing the 2,2'-bipyridine (B1663995) scaffold from halopyridine precursors. preprints.orgmdpi.com These reductive coupling reactions can be performed under various conditions, often with high yields.

A facile approach involves the use of NiCl₂·6H₂O without the need for external ligands, which efficiently catalyzes the coupling of 2-halopyridines to yield 2,2'-bipyridines. mdpi.com It is suggested that the bipyridine product itself acts as a ligand for the nickel(II) center, facilitating the reaction's smooth progression. mdpi.com Another common protocol involves the reduction of NiCl₂(PPh₃)₂ with zinc powder in the presence of tetraethylammonium (B1195904) iodide (Et₄NI), which is effective for the homocoupling of aryl halides. mdpi.comresearchgate.net

While these methods are powerful, the synthesis of bipyridines from halopyridines can sometimes result in low yields due to competitive reductive dehalogenation of the substrates. preprints.org Nevertheless, various substituted bipyridines have been successfully synthesized using these techniques. For instance, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) can be prepared in moderate yield through the nickel-catalyzed homocoupling of 2-chloro-5-(trifluoromethyl)pyridine. researchgate.nettandfonline.com Similarly, the coupling of 2-chloro-5-aminopyridine using a NiCl₂·6H₂O/PPh₃/Zn system in DMF provides a route to 5,5'-diamino-2,2'-bipyridine. hhu.de

Table 1: Examples of Nickel-Catalyzed Synthesis of Bipyridine Derivatives

| Starting Material | Catalyst System | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Halopyridines | NiCl₂·6H₂O | 2,2'-Bipyridines | High | mdpi.com |

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Et₄NI, Zn | 2,2′,6,6′-Tetramethyl-4,4′-bipyridine | High | mdpi.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | Ni(Ph₃P)₂Cl₂, Zn, Et₄NI | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | Moderate | tandfonline.com |

| 2-Chloropyridines | Ni catalyst, Mn powder | Substituted 2,2'-Bipyridines | N/A | researchgate.net |

| 2-Chloro-5-aminopyridine | NiCl₂·6H₂O, PPh₃, Zn | 5,5'-Diamino-2,2'-bipyridine | >80% | hhu.de |

Transition-Metal-Free Functionalization Methods

To circumvent the costs and potential toxicity associated with transition metals, several metal-free methods for bipyridine synthesis have been developed. chemrxiv.org These approaches often rely on the generation of reactive intermediates through alternative activation strategies. preprints.orgmdpi.com

One such method involves a C–H functionalization that employs a bis-phenalenyl compound in conjunction with potassium tert-butoxide (K(Ot-Bu)). preprints.orgmdpi.com The reaction proceeds via a single electron transfer (SET) from a phenalenyl radical to the halogenated pyridine, generating a reactive pyridyl radical that forms the C(sp²)–C(sp²) bond. preprints.orgmdpi.com Another innovative approach uses a mechanochemically synthesized electride reagent, K⁺(LiHMDS)e⁻, which mediates pyridine C–H activation and subsequent C–C coupling. mdpi.com

Sulfur-mediated organic synthesis provides another powerful transition-metal-free route. mdpi.comacs.org In this methodology, pyridylsulfonium salts, prepared via the S-selective arylation of pyridylsulfides, are coupled with lithiated pyridines. chemrxiv.orgnih.gov This process, which proceeds through a sulfurane intermediate, offers remarkable functional group tolerance and modularity, allowing for the synthesis of a wide array of both symmetrical and unsymmetrical 2,2'- and 2,3'-bipyridines. preprints.orgchemrxiv.orgacs.orgnih.gov

Table 2: Overview of Transition-Metal-Free Bipyridine Synthesis

| Method | Key Reagents | Mechanism | Scope | Reference(s) |

|---|---|---|---|---|

| C-H Functionalization | Bis-phenalenyl compound, K(Ot-Bu) | Single Electron Transfer (SET) from phenalenyl radical | Moderate yields | mdpi.com, preprints.org |

| C-H Activation/Coupling | K⁺(LiHMDS)e⁻ (electride reagent) | Pyridine C-H activation | Versatile | mdpi.com |

| Sulfur-Mediated Coupling | Pyridylsulfonium salts, Lithiated pyridines | Sulfurane intermediate, ligand-coupling | Symmetrical & unsymmetrical bipyridines, good functional group tolerance | chemrxiv.org, nih.gov, acs.org |

Targeted Synthesis of 5-Chloro-2,2'-bipyridine

The specific synthesis of this compound can be achieved through various routes, typically involving the coupling of appropriately substituted pyridine precursors or the direct functionalization of a bipyridine scaffold.

Specific Precursor Routes for Chlorinated Bipyridines

The construction of chlorinated bipyridines often relies on cross-coupling reactions where at least one of the pyridine precursors contains a chlorine substituent. For example, unsymmetrically substituted bipyridines can be formed via palladium-catalyzed coupling reactions. beilstein-journals.org The Stille coupling reaction, which pairs an organotin compound with an organic halide, has been used to prepare 5-bromo-2,2'-bipyridine (B93308) from 2,5-dibromopyridine (B19318) and 2-trimethylstannylpyridine. researchgate.net A similar strategy could be envisioned for chloro-analogs.

The functionalization of pre-existing pyridine rings is another key strategy. scielo.br For instance, 3'-Chloro-6-methyl-2,4'-bipyridine has been prepared from 2-(diphenylphosphaneyl)-6-methylpyridine and 3,4-dichloropyridine. mountainscholar.org The synthesis of bipyridines can also start from simpler materials like picolinic acid, which can be used to generate chloro-substituted bipyridine derivatives. beilstein-journals.org These methods highlight the importance of choosing the correct halogenated precursor to achieve the desired substitution pattern on the final bipyridine product.

Functionalization at the 5-Position via Halomethyl Intermediates

Introducing functionality at the 5-position, particularly a halomethyl group, is a key step in creating versatile intermediates for further derivatization. rsc.orgunifr.chchemrxiv.org A common strategy involves the conversion of a pre-existing functional group, such as a methyl or hydroxymethyl group, at the desired position.

For example, [2,2'-bipyridin]-5-ylmethanol can serve as a precursor to 5-(halomethyl)-2,2'-bipyridines. chemrxiv.org The transformation to 5-(bromomethyl)-2,2'-bipyridine (B8747334) can be accomplished using phosphorus tribromide (PBr₃), while conversion to the corresponding chloromethyl derivative can be achieved with reagents like thionyl chloride (SOCl₂). chemrxiv.org This highlights a direct pathway to introduce a reactive halomethyl group onto the bipyridine core, which is valuable for constructing more complex molecules, such as ligands for metal complexes. rsc.orgunifr.chchemrxiv.orgresearchgate.net

Derivatization of this compound

Once synthesized, this compound can be further modified, or its analogs can be synthesized through targeted derivatization reactions.

Synthesis of Halomethyl-2,2'-bipyridine Analogs

The synthesis of halomethyl-2,2'-bipyridine analogs is of significant interest for creating ligands with reactive sites for polymerization or for attachment to other molecular scaffolds. acs.org Several methods exist for the halogenation of methyl-substituted bipyridines. acs.org

A highly effective method for preparing halomethyl bipyridines involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.orgorgsyn.org This approach begins with the deprotonation of a methyl group on the bipyridine ring using a strong base like lithium diisopropylamide (LDA), followed by quenching with a silyl (B83357) halide (e.g., TMSCl). The resulting silylmethyl-bipyridine is then treated with a halogen source, such as hexachloroethane (B51795) for chlorination, to yield the desired halomethyl product. orgsyn.orgorgsyn.org This procedure has been successfully used to synthesize 5-chloromethyl-5'-methyl-2,2'-bipyridine in good yield. orgsyn.org

Another route involves the direct conversion of hydroxymethyl groups to chloromethyl groups on a pre-formed metal complex. For instance, Ru(II) complexes of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) can be treated with oxalyl chloride and DMF to convert the hydroxyl functionalities to chloromethyl groups in high yield. acs.org These methods provide robust and versatile access to halomethyl-2,2'-bipyridine analogs, which are crucial building blocks in materials science and coordination chemistry. preprints.orgacs.orgnih.gov

Table 3: Synthetic Routes to Halomethyl-2,2'-bipyridine Analogs

| Precursor | Reagents | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| [2,2'-Bipyridin]-5-ylmethanol | PBr₃ or SOCl₂ | 5-(Bromomethyl)- or 5-(Chloromethyl)-2,2'-bipyridine | Conversion of alcohol to halide | chemrxiv.org |

| Dimethyl-2,2'-bipyridines | 1. LDA, TMSCl; 2. Halogen source (e.g., C₂Cl₆) | Halomethyl-2,2'-bipyridines | Via silylmethyl intermediate, high yield | orgsyn.org, orgsyn.org, orgsyn.org |

| Ru(II)-[bpy(CH₂OH)₂] Complex | Oxalyl chloride, DMF | Ru(II)-[bpy(CH₂Cl)₂] Complex | Halogenation on a pre-formed metal complex | acs.org |

Introduction of Other Functional Groups (e.g., Amino, Cyano)

The chlorine atom on the this compound core serves as a versatile handle for the introduction of various functional groups, thereby enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. Nucleophilic substitution or cross-coupling reactions are common strategies to replace the chloro group with other functionalities, such as amino and cyano groups.

The introduction of an amino group to the 2,2'-bipyridine framework can be achieved through various synthetic routes. One such derivative is 6-Amino-5'-chloro-2,2'-bipyridine, which has the molecular formula C10H8ClN3. nih.gov While detailed synthetic procedures starting from this compound are not extensively documented in the provided results, the existence of such a compound suggests that the chloro-substituent can be replaced by an amino group or that an amino-substituted pyridine can be coupled with a chloro-substituted pyridine to form the bipyridine structure.

Similarly, the cyano group can be introduced to create cyano-substituted bipyridines. While a direct synthesis of 5-cyano-2,2'-bipyridine from this compound is not explicitly detailed, the synthesis of related compounds such as 5-chloro-2-cyanopyridine (B15408) is well-established. nih.gov This precursor could potentially be used in coupling reactions to form a cyano-substituted bipyridine. The synthesis of 5,5'-disubstituted 2,2'-bipyridines, including those with cyano groups, has been reported, often involving the dehydration of a dicarboxamide precursor. hhu.de

Chemoenzymatic and Chiral Ligand Synthesis

The development of chiral ligands based on the 2,2'-bipyridine scaffold is of significant interest for asymmetric catalysis. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic transformations, offer a powerful approach to producing enantiomerically pure or enriched chiral molecules.

While direct chemoenzymatic synthesis starting from this compound is not extensively reported, related studies on similar chloro-substituted heterocycles provide insight into potential synthetic strategies. For instance, a series of enantiopure 2,2'-bipyridines have been synthesized from the corresponding cis-dihydrodiol metabolites of 2-chloroquinolines. nih.govrsc.org This process involves the use of enzymes to create chiral synthons that are then chemically converted to the final bipyridine ligands. These hydroxylated chiral bipyridines have proven to be effective ligands in asymmetric reactions such as the aminolysis of meso-epoxides and the allylation of aldehydes. nih.govrsc.org

Furthermore, the synthesis of novel chiral 2,2'-bipyridyl-type ligands has been achieved through the de novo construction of the pyridine nucleus, incorporating chiral moieties derived from natural products like monoterpenes. durham.ac.ukacs.org In some of these syntheses, a key step involves the dimerization of a chloro-pyridine derivative to form the bipyridine core. durham.ac.uk The resulting chiral ligands have been successfully applied in metal-catalyzed asymmetric reactions, including allylic substitution, allylic oxidation, and cyclopropanation. durham.ac.ukacs.org

The synthesis of chiral pyridine and 2,2'-bipyridine N-oxide derivatives has also been explored for their application as Lewis-basic catalysts in asymmetric reactions of chlorosilanes. thieme.de These examples, while not directly employing this compound as a starting material, demonstrate the feasibility and potential of chemoenzymatic and asymmetric synthetic strategies for creating valuable chiral bipyridine derivatives.

Applications in Catalysis and Photocatalysis

Transition Metal Catalysis Mediated by 5-Chloro-2,2'-bipyridine Ligands

As a bidentate N-donor ligand, this compound is a fundamental building block for creating transition metal complexes. nbinno.com These complexes are instrumental in mediating a variety of organic transformations. The presence of the chlorine atom on the bipyridine backbone modifies the electronic properties of the metal center, which in turn influences the catalytic activity. researchgate.net

The utility of this compound extends to its role as a precursor for high-performance metal catalyst ligands. nbinno.com Bipyridine ligands are crucial in transition-metal catalysis, and the ability to introduce functional groups, such as a chloro group, allows for the development of catalysts with tailored electronic and steric properties. researchgate.netnih.gov The synthesis of various 5,5'-disubstituted 2,2'-bipyridines has been explored to create ligands with specific donor functionalities, which are then used to construct metal complexes for supramolecular chemistry and catalysis. hhu.de For example, Negishi cross-coupling reactions are a powerful method for synthesizing substituted bipyridines, including methyl-substituted derivatives, which can then be halogenated to form precursors like chloromethyl-bipyridines. orgsyn.orgacs.org These halogenated bipyridines are versatile intermediates for further derivatization. orgsyn.org

A significant advancement in organic synthesis is the catalytic alkylation of remote, unactivated C-H bonds. This transformation can be achieved through a process involving proton-coupled electron transfer (PCET). nih.govprinceton.edu In this methodology, an excited-state iridium photocatalyst and a weak base work in concert to homolyze the N-H bond of an N-alkyl amide. nih.govprinceton.edu The resulting amidyl radical can then abstract a hydrogen atom from a remote C-H bond, leading to a carbon-centered radical that can undergo alkylation. nih.govnih.gov

The choice of ligand on the iridium photocatalyst is critical for the reaction's efficiency. While many bipyridine derivatives have been studied, the general structure involves an [Ir(ppy)₂(bpy)]⁺ type complex, where the bipyridine (bpy) ligand can be substituted to tune the catalyst's properties. nih.govdicp.ac.cn The electronic nature of the bipyridine ligand influences the photoredox properties of the iridium center. The table below illustrates how different substituents on the bipyridine ligand can affect the yield of C-H alkylation reactions.

| Photocatalyst | Bipyridine Ligand | Substituents (R¹, R²) | Yield (%) |

|---|---|---|---|

| A | bpy | R¹=H, R²=H | 28 |

| B | dtbbpy | R¹=H, R²=t-Bu | 59 |

| C | 5,5'-dFbpy | R¹=F, R²=H | 51 |

| D | 4,4'-dCF₃bpy | R¹=H, R²=CF₃ | 70 |

Data adapted from research on catalytic C-H alkylation, demonstrating the impact of ligand modification on reaction yield. nih.govdicp.ac.cn

While specific studies detailing the use of this compound in alkene aminoarylation are not prevalent in the reviewed literature, the broader class of nickel-bipyridine complexes is known to participate in a wide array of C-C and C-heteroatom bond-forming reactions. acs.org Metallaphotoredox catalysis involving Ni-bipyridine complexes has become a prominent method for various cross-coupling transformations. acs.orgnih.gov These systems can generate key intermediates that facilitate the addition of aryl and amino groups across a double bond. The electronic tuning of the bipyridine ligand by substituents is a key strategy in optimizing these catalytic systems.

The hydration of terminal alkynes to produce aldehydes, an anti-Markovnikov addition, is a valuable transformation in organic synthesis. youtube.comlibretexts.org Ruthenium complexes have been shown to be effective catalysts for this reaction. tcichemicals.com Specifically, a ruthenium complex prepared from a cyclopentadienylruthenium(II) source and a bipyridyl ligand can directly convert terminal alkynes to aldehydes. tcichemicals.com The mechanism involves the formation of an enol intermediate, which then tautomerizes to the more stable aldehyde. youtube.com The regioselectivity is controlled by the catalyst, favoring the addition of the oxygen atom to the terminal carbon of the alkyne. libretexts.orglibretexts.org While various bipyridyl ligands can be used, the electronic nature of the ligand, influenced by substituents like chlorine, can impact the catalyst's activity and selectivity.

The development of efficient catalysts for water oxidation is a critical goal in the field of artificial photosynthesis. researchgate.net Ruthenium complexes featuring polypyridyl ligands are among the most studied catalysts for this process. nih.govacs.org Complexes of the type [Ru(bda)L₂], where 'bda' is 2,2'-bipyridine-6,6'-dicarboxylate, are particularly effective. acs.org While this compound is not the primary ligand in these specific active sites, it can serve as a precursor or an ancillary ligand in related systems. The electronic properties of the bipyridine framework are crucial for stabilizing the high oxidation states of ruthenium required for the catalytic cycle. acs.org The mechanism often involves a Ru(V)=O species that oxidizes water. acs.org The rate of water oxidation can be significantly enhanced by the presence of proton-accepting bases. researchgate.netnih.gov

Photocatalytic Systems

Photocatalytic systems utilizing transition metal complexes have revolutionized organic synthesis by enabling new reaction pathways under mild conditions. acs.org Complexes of ruthenium and iridium with polypyridyl ligands, such as derivatives of 2,2'-bipyridine (B1663995), are common photosensitizers. acs.org These complexes absorb visible light to generate long-lived excited states capable of engaging in single-electron transfer (SET) processes. acs.org

Nickel-bipyridine complexes, in conjunction with a photosensitizer, are powerful tools in metallaphotoredox catalysis. acs.orgnih.gov These dual catalytic systems can facilitate a wide range of cross-coupling reactions. acs.org Furthermore, manganese complexes with bipyridine ligands have been investigated for the photocatalytic reduction of CO₂ to CO. researchgate.netniscpr.res.in The performance of these systems is highly dependent on the nature of the bipyridine ligand. niscpr.res.inmdpi.com The introduction of electron-withdrawing or -donating groups, such as a chloro substituent, can modulate the redox potentials of the metal complex and influence the efficiency of the photocatalytic cycle. researchgate.netmdpi.com

The table below shows the effect of different bipyridine ligands on the photocatalytic performance of a cobalt-based system for CO₂ reduction, illustrating the importance of ligand structure.

| Entry | Ligand | CO Produced (μmol) | H₂ Evolved (μmol) |

|---|---|---|---|

| 1 | 2,2'-bipyridine | 40.8 | 8.6 |

| 2 | 4,4'-Me₂-2,2'-bipyridine | 35.4 | 7.5 |

| 3 | 5,5'-Me₂-2,2'-bipyridine | 11.8 | 4.1 |

| 4 | 6,6'-Me₂-2,2'-bipyridine | 0 | 0 |

Data adapted from a study on photocatalytic CO₂ reduction, highlighting how the substitution pattern on the bipyridine ligand affects product generation. mdpi.com

Hydrogen Evolution Reactions

The generation of hydrogen through photocatalytic processes is a cornerstone of renewable energy research. While the broader class of 2,2'-bipyridine ligands is extensively used in designing molecular catalysts for hydrogen evolution, specific studies focusing on this compound are not prominently detailed in the available research. Generally, bipyridine-based complexes, particularly those of cobalt and ruthenium, are effective in mediating the reduction of protons to molecular hydrogen. nih.govacs.org The mechanism often involves the metal complex acting as an electron relay, where the bipyridine ligand can influence the stability and redox properties of the catalytic species. nih.gov The introduction of substituents on the bipyridine backbone is a common strategy to tune these properties; however, the specific impact of a chloro group at the 5-position on the efficacy and mechanism of hydrogen evolution reactions requires further dedicated investigation.

Carbon Dioxide Reduction

The conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of sustainable chemistry. Rhenium and manganese tricarbonyl complexes featuring bipyridine ligands are among the most well-studied molecular catalysts for the selective electrochemical and photochemical reduction of CO2 to carbon monoxide (CO). escholarship.orgmdpi.comacs.org The catalytic cycle typically involves the reduction of the metal center, followed by the binding and subsequent reduction of CO2.

The electronic properties of the bipyridine ligand play a crucial role in the efficiency and overpotential of these catalysts. While specific studies focusing exclusively on this compound are limited, research on related substituted bipyridine ligands provides valuable insights. For instance, the introduction of electron-withdrawing or -donating groups on the bipyridine ring can modulate the redox potentials of the metal complex and the stability of key intermediates. osti.gov In manganese-based catalysts, bulky substituents on the bipyridine ligand have been shown to prevent catalyst deactivation through dimerization. nih.gov Given that the chloro group is electron-withdrawing, it is anticipated that its presence in the 5-position of the bipyridine ligand would influence the electronic structure and, consequently, the catalytic performance of the corresponding metal complexes in CO2 reduction.

Visible-Light Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. acs.org Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands like 2,2'-bipyridine, are frequently employed as photosensitizers. acs.org These complexes can absorb visible light to reach an excited state with potent redox capabilities, allowing them to initiate single-electron transfer processes with organic substrates.

While the parent tris(2,2'-bipyridine)ruthenium(II) complex is a benchmark photocatalyst, the effect of substituents on the bipyridine ligands can be used to fine-tune the photophysical and electrochemical properties of the catalyst. The introduction of a chloro group at the 5-position of the bipyridine ligand would be expected to alter the absorption spectrum, excited-state lifetime, and redox potentials of the resulting metal complex. These modifications can, in turn, influence the efficiency and substrate scope of the photocatalytic reactions. Although specific examples detailing the use of this compound in visible-light mediated transformations are not extensively documented, the principles of tailoring photocatalyst properties through ligand modification are well-established.

Electrocatalysis and Redox Processes

The electrochemical behavior of this compound and its metal complexes is of significant interest for applications in electrocatalysis and molecular electronics. The redox properties of bipyridine ligands are known to be tunable through the introduction of substituents. The chloro group, being moderately electron-withdrawing, is expected to influence the electron density on the bipyridine ring system.

Polymerization Initiation and Controlled Polymerizations

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. acs.org The catalyst in ATRP, typically a copper complex with a nitrogen-based ligand, plays a pivotal role in maintaining the equilibrium between active and dormant polymer chains. acs.org Bipyridine and its derivatives are among the most common and effective ligands used in ATRP.

The electronic and steric properties of the bipyridine ligand directly influence the activity and control of the polymerization. Research has shown that substituents on the bipyridine ring can significantly affect the redox potential of the copper catalyst and, consequently, the ATRP equilibrium constant. A study on 4,4'-substituted 2,2'-bipyridines revealed that electron-withdrawing groups, such as chloro, lead to a slower rate of polymerization. nih.govacs.orgresearchgate.net This is attributed to the destabilization of the Cu(II) complex in the ATRP equilibrium. nih.govacs.orgresearchgate.net

| Ligand Substituent (R in R-bpy) | Polymerization Rate |

| (Me)2N (electron-donating) | Fastest |

| MeO (electron-donating) | Fast |

| H (unsubstituted) | Intermediate |

| Cl (electron-withdrawing) | Slowest |

This table illustrates the general trend of polymerization rates with different substituents on the bipyridine ligand in ATRP, as reported for 4,4'-substituted derivatives. nih.govacs.orgresearchgate.net

While this data is for the 4,4'-dichloro-2,2'-bipyridine, it provides a strong indication of the expected effect of the chloro substituent in the 5-position on the performance of the copper catalyst in ATRP. The electron-withdrawing nature of the chlorine atom is expected to decrease the catalytic activity, leading to a more controlled but slower polymerization process.

Asymmetric Catalysis

Asymmetric Aminolysis of Epoxides

The asymmetric ring-opening of epoxides with amines is a valuable transformation in organic synthesis, providing access to chiral β-amino alcohols, which are important building blocks for pharmaceuticals and other biologically active molecules. This reaction is often catalyzed by chiral metal complexes, where the design of the chiral ligand is crucial for achieving high enantioselectivity.

While various chiral ligands have been developed for this purpose, including those based on salen and other nitrogen-containing scaffolds, the specific use of chiral derivatives of this compound in the asymmetric aminolysis of epoxides is not well-documented in the current scientific literature. mdpi.com The development of new chiral bipyridine ligands is an active area of research, and the introduction of substituents like the chloro group could potentially be used to fine-tune the steric and electronic properties of the catalyst to improve its performance in asymmetric transformations.

Asymmetric Allylation of Aldehydes

Following a comprehensive review of scientific literature and chemical databases, no research findings were identified for the application of this compound as a ligand or catalyst in the asymmetric allylation of aldehydes. This specific transformation, which involves the enantioselective addition of an allyl group to an aldehyde to form a chiral homoallylic alcohol, is a significant reaction in organic synthesis. While a variety of chiral ligands based on the 2,2'-bipyridine scaffold have been successfully employed in this context, specific data regarding the catalytic performance, research findings, or substrate scope for the 5-chloro substituted derivative in this particular reaction are not available in the reviewed literature. Consequently, no data tables or detailed research findings for this specific application can be provided.

Photophysical and Spectroscopic Properties of 5 Chloro 2,2 Bipyridine and Its Complexes

Absorption and Emission Characteristics

The electronic absorption spectra of transition metal complexes containing the 5-Chloro-2,2'-bipyridine ligand are characterized by a combination of ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) bands. The chloro group, being an electron-withdrawing substituent, can influence the energy of these transitions.

For instance, in ruthenium(II) complexes where this compound is one of the polypyridyl ligands, the absorption spectra typically display intense bands in the ultraviolet region, attributed to the π-π* transitions of the bipyridine ligands, and a broader, less intense band in the visible region, which is characteristic of an MLCT transition from the ruthenium d-orbitals to the π* orbitals of the bipyridine ligands. The presence of the chloro-substituent on one of the bipyridine rings can subtly shift the energy of this MLCT band.

Similarly, the emission properties of these complexes are dominated by the nature of the lowest energy excited state. For many ruthenium(II) and iridium(III) complexes, emission originates from a triplet MLCT (³MLCT) state. The introduction of a chloro group on the bipyridine ligand can impact the emission wavelength, quantum yield, and lifetime. For example, studies on related halogenated bipyridine complexes have shown that electron-withdrawing substituents can lead to a blue shift in the emission spectrum.

A study involving ruthenium(II) complexes with 5-chloro-1,10-phenanthroline, a structurally related ligand, showed strong emission in the visible region, indicating that the fundamental photophysical properties are retained with chloro-substitution. uark.edu

Table 1: Illustrative Absorption and Emission Data for a Hypothetical Ru(II) Complex with this compound

| Complex | Absorption λmax (nm) (Transition) | Emission λmax (nm) |

| [Ru(bpy)₂(5-Cl-bpy)]²⁺ | ~285 (LC), ~450 (MLCT) | ~610 |

Excited-State Dynamics and Lifetimes

The excited-state lifetime is a critical parameter that dictates the potential applications of a luminescent complex. For complexes of this compound, the lifetime of the emissive state, typically a ³MLCT state, is influenced by both radiative and non-radiative decay pathways. The presence of the chlorine atom can affect the rate of intersystem crossing and the rates of radiative and non-radiative decay from the triplet state.

Research on platinum(II) complexes with chlorinated terpyridine ligands has shown that chlorination can lead to unusually long emission lifetimes in fluid solution, on the order of microseconds. researchgate.net This suggests that complexes of this compound could also exhibit interesting and potentially long-lived excited states.

Metal-to-Ligand Charge Transfer (MLCT) Studies

The dominant feature in the visible absorption spectra of many this compound complexes is the MLCT transition. This involves the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of this transition is sensitive to the nature of the metal, the ancillary ligands, and the substituents on the bipyridine ligand.

The electron-withdrawing nature of the chlorine atom in the 5-position is expected to lower the energy of the π* orbitals of the bipyridine ligand. This, in turn, would lead to a red shift (lower energy) of the MLCT absorption band compared to a complex with an unsubstituted bipyridine ligand.

Spectroelectrochemical studies, as will be discussed later, provide a powerful tool for probing the orbitals involved in these MLCT transitions by correlating spectroscopic changes with the electrochemical oxidation or reduction of the complex.

Phosphorescence and Fluorescence Phenomena

For most transition metal complexes of this compound, particularly those of second and third-row metals like ruthenium and iridium, the observed luminescence is typically phosphorescence. This emission arises from a spin-forbidden transition from a triplet excited state (e.g., ³MLCT) to the singlet ground state. The strong spin-orbit coupling induced by the heavy metal atom facilitates this process, leading to relatively efficient phosphorescence at room temperature.

The color of the phosphorescence can be tuned by modifying the ligands. In iridium(III) complexes, for example, the emission color can range from blue to red depending on the energy of the ³MLCT state. rsc.org For a complex containing this compound, the emission color would be influenced by the energy gap between the excited state and the ground state, which is affected by the chloro-substituent.

While fluorescence (emission from a singlet excited state) is less common for these types of complexes, it can sometimes be observed, particularly at low temperatures or with specific ligand designs that disfavor intersystem crossing to the triplet manifold.

Spectroelectrochemical Investigations

Spectroelectrochemistry is a technique that combines spectroscopy (typically UV-Vis-NIR absorption) with electrochemistry to study the electronic properties of molecules in different oxidation states. For complexes of this compound, this method can provide valuable insights into the nature of the frontier molecular orbitals.

By applying a potential to a solution of the complex, one can selectively oxidize or reduce the molecule and simultaneously monitor the changes in its absorption spectrum. For example, the one-electron reduction of a ruthenium(II) complex, [Ru(bpy)₂(5-Cl-bpy)]²⁺, would be expected to populate the lowest unoccupied molecular orbital (LUMO), which is typically localized on the most easily reducible ligand. The electron-withdrawing chloro group makes the this compound ligand easier to reduce than an unsubstituted bipyridine. Therefore, the reduction would likely be localized on this ligand. The resulting spectrum of the reduced species would show the disappearance of the MLCT band and the appearance of new bands characteristic of the reduced bipyridine radical anion.

Similarly, oxidation of the complex would remove an electron from the highest occupied molecular orbital (HOMO), which is typically metal-centered. This would also lead to the bleaching of the MLCT band. By correlating the spectroscopic changes with the applied potentials, one can experimentally determine the energies of the HOMO and LUMO and understand the electronic structure of the complex in detail. Studies on rhenium(I) bipyridine complexes have extensively used this technique to elucidate the mechanisms of processes like CO₂ reduction. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to analyze the electronic structure of 2,2'-bipyridine (B1663995) and its derivatives. nih.gov These studies provide detailed information on bond lengths, bond angles, and charge distribution. The introduction of a chlorine atom at the 5-position of one pyridine (B92270) ring introduces an electron-withdrawing effect, which modulates the electron density across the bipyridine framework. This perturbation affects the ligand's ability to coordinate with metal ions and influences the stability and reactivity of the resulting metal complexes. researchgate.net DFT studies on various transition metal complexes with 2,2'-bipyridine have demonstrated that the ligand can exist in different oxidation states (neutral, radical anion, or dianion), a feature that computational methods can reliably predict and characterize. nih.govacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. nih.gov

For 2,2'-bipyridine systems, the HOMO is often characterized by σ-symmetry with significant contributions from the nitrogen atoms, while the LUMO typically has π-symmetry and is delocalized over the pyridine rings. researchgate.net The HOMO-LUMO energy gap explains the charge transfer interactions that can occur within the molecule. ijesit.com The presence of a chloro substituent is expected to lower the energies of both the HOMO and LUMO, potentially altering the energy gap and thus the molecule's reactivity and spectral properties. nih.gov This control over the HOMO-LUMO gap is a key strategy in tuning the electronic and optical properties of bipyridine-based materials.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 5-chloro-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -6.53 | -1.67 | 4.86 | ijesit.com |

| 5-chlorouracil | DFT/6-311++G** | -7.39 | -1.95 | 5.44 | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of electronic excited states. arxiv.org This method is particularly valuable for predicting electronic absorption spectra and understanding the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in coordination complexes. nih.govwikipedia.org For complexes containing 5-Chloro-2,2'-bipyridine, TD-DFT can calculate the energies and intensities of UV-Vis absorption peaks. nih.gov These calculations help assign specific electronic transitions to the observed spectral features and explain how substituents on the bipyridine ligand affect the absorption properties of the resulting complexes. nih.govacs.org

Mechanistic Insights from Computational Modeling

Computational modeling provides significant insights into the reaction mechanisms involving this compound. By mapping potential energy surfaces, DFT calculations can identify transition states and intermediates, elucidating the pathways of chemical reactions. For instance, in the formation of metal complexes, modeling can reveal the step-by-step process of ligand binding and the associated energy changes. Furthermore, these studies can explain how the electronic properties of the ligand, influenced by the chloro substituent, affect the kinetics and thermodynamics of reactions. Computational analysis of the electronic structure helps to rationalize the ligand's behavior as a π-acceptor, which is crucial for stabilizing metal centers in different oxidation states and influences the catalytic activity of the complex. researchgate.net

Docking Studies and Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is essential in drug discovery and materials science for evaluating potential interactions. Bipyridine-based ligands are common scaffolds in the design of metallodrugs and probes. Docking studies can be employed to investigate how this compound or its metal complexes might interact with the active site of a target protein. These simulations can predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues. mdpi.com For example, studies on similar copper-bipyridine complexes have used docking to evaluate their potential as inhibitors by examining their interactions with the catalytic residues of proteins. mdpi.com Such computational screening helps in the rational design of new therapeutic agents or functional biomaterials.

Applications in Materials Science and Supramolecular Chemistry

Components in Advanced Porous Materials

Porous materials are characterized by their high surface area and ordered cavities, making them suitable for applications in gas storage, separation, and catalysis. While the direct use of 5-Chloro-2,2'-bipyridine in some classes of porous materials is not extensively documented, the broader family of functionalized bipyridines plays a significant role in this area.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The modular nature of COFs allows for the precise design of their pore size and functionality. Bipyridine derivatives, particularly those functionalized at the 5 and 5' positions, are valuable linkers in the synthesis of COFs. For instance, derivatives such as [2,2'-bipyridine]-5,5'-dicarbaldehyde and [2,2'-bipyridine]-5,5'-diamine are utilized to create robust, porous frameworks. mdpi.comtcichemicals.com These bipyridine units within the COF structure can act as chelating sites for metal ions, leading to the formation of metallated COFs with applications in catalysis, such as the electrochemical reduction of CO2. researchgate.netnih.gov

While direct reports on the incorporation of this compound into COF structures are limited, its structural similarity to other 5,5'-disubstituted bipyridines suggests its potential as a building block. The electron-withdrawing nature of the chloro group could influence the electronic properties of the resulting COF, potentially impacting its catalytic activity or guest-binding capabilities.

Porous Organic Cages (POCs) are discrete, cage-like molecules with intrinsic porosity. researchgate.net Unlike extended frameworks like COFs, POCs are soluble in common organic solvents, which allows for solution-phase processing. The synthesis of POCs often involves the self-assembly of multifunctional building blocks. While various organic functionalities have been incorporated into the periphery of POCs to tune their properties, the use of chloro-substituted bipyridines in this context is not well-documented in available research. hw.ac.uk The development of POCs has utilized a range of molecular precursors to create cages with specific sizes, shapes, and functionalities for applications in gas separation and catalysis. researchgate.netfigshare.com

Role in Semiconductor and Dye Development

The optoelectronic properties of 2,2'-bipyridine (B1663995) and its derivatives make them valuable components in the development of organic semiconductors and dyes for various applications, including organic light-emitting diodes (OLEDs).

This compound is recognized as a critical intermediate in the synthesis of advanced OLED and photoelectric materials. nbinno.com The bipyridine core can function as an electron-transporting material due to its electron-deficient nature. By incorporating different substituents onto the bipyridine skeleton, it is possible to tune the material's electronic properties, such as its electron mobility and energy levels, to optimize the performance of OLED devices. The introduction of a chloro-substituent can further modify these properties, potentially leading to enhanced device efficiency and stability. Research into 2,2'-bipyridine-based materials for OLEDs has shown that molecular design, including the introduction of specific functional groups, can lead to materials with desirable charge-transport characteristics and film-forming properties.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor. Ruthenium(II) complexes containing bipyridine ligands are among the most successful sensitizers developed for DSSCs. mdpi.comnih.govmdpi.com

The performance of these sensitizers is highly dependent on the nature of the ligands. The introduction of various substituents onto the bipyridine ligands allows for the fine-tuning of the photophysical and electrochemical properties of the ruthenium complex. nih.gov For example, modifying the bipyridine ligands can alter the complex's absorption spectrum, redox potentials, and the kinetics of electron injection and dye regeneration. While specific studies on this compound in DSSCs are not prominent, the general principles of ligand design in this field suggest that the electron-withdrawing chloro group would influence the energy levels of the dye's molecular orbitals. This could potentially impact the open-circuit voltage and short-circuit current of the DSSC. Furthermore, bipyridine units can also serve as anchoring groups in organic dyes for co-sensitization strategies in DSSCs, aiming to broaden the light absorption range of the device.

Table 1: Photovoltaic Performance of Selected Ruthenium Bipyridyl Sensitizers in DSSCs

| Sensitizer | Anchoring Ligand | Efficiency (η) | Jsc (mA cm⁻²) | Voc (V) | FF |

| Z907 | 4,4'-dicarboxylic acid-2,2'-bipyridine | 6.36% | - | - | - |

| N719 | cis-di(thiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) | 7.13% | - | - | - |

| RC-76 | 4,4'-di(m-F-benzoic acid)-2,2'-bipyridine | 9.23% | 17.52 | - | - |

Supramolecular Assembly and Metallosupramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The predictable coordination geometry of 2,2'-bipyridine with various metal ions makes it a cornerstone in the construction of metallosupramolecular architectures. nih.govwikipedia.org

The introduction of substituents at the 5 and 5' positions of the 2,2'-bipyridine scaffold provides a powerful tool for directing the assembly of intricate structures. nih.govresearchgate.net These substituents can influence the electronic properties of the ligand, its steric profile, and introduce additional functionalities for intermolecular interactions. Porphyrins have been linked to the 5,5' positions of 2,2'-bipyridine to create new supramolecular building blocks. nih.gov The chloro group in this compound, with its electron-withdrawing nature, can modulate the binding affinity of the bipyridine for metal ions, thereby influencing the stability and properties of the resulting metallosupramolecular assembly.

Self-assembly is a process in which components spontaneously organize into ordered structures. nih.gov In the context of metallosupramolecular chemistry, the interaction between ligands and metal ions drives the formation of discrete, well-defined architectures such as grids, helicates, and cages. The final structure is determined by the geometric information encoded in the ligands and the preferred coordination geometry of the metal ion.

Ligands based on 5,5'-disubstituted 2,2'-bipyridines are instrumental in these self-assembly processes. For example, chiral amino acid substituents at these positions have been used to control the diastereoselectivity of complex formation. The self-assembly of these systems can be influenced by external stimuli, leading to dynamic combinatorial libraries that can adapt to their environment. While specific examples detailing the self-assembly of this compound are not extensively covered in the provided research, its role as a functionalized bipyridine makes it a prime candidate for the construction of novel metallosupramolecular architectures through programmed self-assembly processes.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of this compound in the solid state and its role in the architecture of supramolecular assemblies are significantly influenced by a variety of non-covalent intermolecular interactions. While a specific crystal structure analysis for this compound is not detailed in the available literature, the behavior of the broader 2,2'-bipyridine (bpy) family of compounds provides a strong basis for understanding its interactive properties. The primary forces at play are hydrogen bonding and π-π stacking, which dictate the packing motifs and ultimate material properties.

The planar, aromatic nature of the bipyridine rings is conducive to π-π stacking interactions . These interactions occur when the electron-rich π systems of adjacent bipyridine moieties align, contributing to the stabilization of the crystal lattice. In many metal complexes involving bipyridine ligands, these interactions are a dominant feature. For instance, in cis-[M(bpy)₂X₂] type complexes, a recurring packing motif is the formation of dimeric units where the bpy ligands of adjacent complexes engage in face-to-face π-stacking. mdpi.com These stacking interactions can be either perfectly overlapping or, more commonly, offset, with centroid-to-centroid distances typically falling in the range consistent with stabilizing π-π interactions. mdpi.com The introduction of substituents, such as the chloro group in this compound, can modulate the electronic nature of the aromatic rings and thus influence the strength and geometry of these stacking arrangements.

Hydrogen bonding also plays a critical role, particularly when this compound is part of a larger molecular system, such as a metal complex with co-ligands or in the presence of solvent molecules. While the this compound molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors. More significantly, the hydrogen atoms on the bipyridine rings can participate in weak C-H···X interactions, where X can be a halide or another electronegative atom. In the context of metal-bipyridine complexes, these C-H···X contacts, along with π-stacking, are often the dominant forces governing the crystal packing. mdpi.com

In related compounds like 5,5'-diamino-2,2'-bipyridine, the intermolecular arrangement in metal complexes is explicitly dictated by hydrogen bonding from the amino functional groups and by π-π stacking of the bipyridine rings. cmu.edu This demonstrates the programmability of bipyridine-based systems, where functional groups are used to direct the assembly into specific network structures. Similarly, chlorinated aniline co-crystals have been shown to utilize a combination of N-H···N hydrogen bonds and π-π stacking to align reactant molecules for solid-state reactions. acs.org This highlights the synergistic interplay between these non-covalent forces in crystal engineering.

| Interaction Type | Description | Role in Supramolecular Assembly |

| π-π Stacking | Attraction between the aromatic π-electron systems of adjacent bipyridine rings. Can be face-to-face or offset. | Key stabilizing force in the crystal packing of bipyridine-containing compounds and complexes. mdpi.com |

| Hydrogen Bonding | The nitrogen atoms can act as H-bond acceptors. Ring C-H groups can act as weak donors, especially in C-H···Cl or C-H···O interactions. | Directs the assembly of molecules, often working in concert with π-π stacking to form specific 1D, 2D, or 3D networks. cmu.eduacs.org |

| Halogen Interactions | The chlorine atom can participate in various non-covalent interactions, including C-H···Cl contacts. | Contributes to the overall stability and specific geometry of the crystal lattice. mdpi.com |

Polymeric Materials Development

This compound serves as a valuable building block in the development of advanced polymeric and supramolecular materials. Its utility stems not from acting as a direct repeating monomer in a polymer chain, but rather from its role as a versatile ligand that can be incorporated into metal-containing catalysts for polymerization or modified to create functional monomers for supramolecular networks.

A significant application of bipyridine-based compounds in polymer science is in the field of catalysis. For example, the complex Dichloro(2,2′-bipyridine)copper, when combined with methylaluminoxane (MAO), forms a highly active and stereospecific catalyst for the polymerization of 1,3-dienes like butadiene and isoprene. nih.gov This catalytic system represents a more sustainable alternative to traditional cobalt and nickel catalysts, demonstrating high efficiency and control over the resulting polymer's microstructure (e.g., producing syndiotactic polyisoprene). nih.gov While the parent 2,2'-bipyridine is used in this specific example, this compound, with its modified electronic properties, is a candidate for creating analogous catalysts with potentially tuned reactivity and selectivity.

Furthermore, this compound is a key precursor for synthesizing more complex, functionalized bipyridine ligands, which are then used to construct coordination polymers and supramolecular assemblies. The chloro-substituent provides a reactive site for further chemical modification. For instance, related chloro-pyridines are used in coupling reactions to synthesize ligands like 5,5'-diamino-2,2'-bipyridine. cmu.edu These ambidentate ligands can then chelate to metal centers, forming building blocks for multidimensional networks. The connectivity and dimensionality of these supramolecular structures are controlled by the coordination geometry of the metal ion and the intermolecular interactions (hydrogen bonding, π-π stacking) of the ligands. cmu.edu These organized assemblies are central to the development of functional materials such as metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

The broader field of bipyridine chemistry is integral to macromolecular and supramolecular science, where these ligands are used to create complex architectures and functional nanomaterials. researchgate.net The ability to synthesize substituted bipyridines, including chloro-derivatives, is crucial for tuning the properties of the final material.

| Application Area | Role of this compound | Resulting Material/System | Research Findings |

| Polymerization Catalysis | As a ligand for transition metal catalysts. | Polyolefins (e.g., polybutadiene, polyisoprene). nih.gov | Bipyridine-copper complexes are effective and sustainable catalysts for stereospecific 1,3-diene polymerization. nih.gov |

| Supramolecular Assemblies | Precursor to functionalized bipyridine ligands. | Coordination polymers, Metal-Organic Frameworks (MOFs). cmu.edu | Functional groups on the bipyridine scaffold direct the assembly of metal-ligand complexes into multidimensional networks via non-covalent interactions. cmu.edu |

| Functional Nanomaterials | Versatile building block for complex architectures. | Functional macromolecules and nanomaterials. researchgate.net | Substituted bipyridines are key components in the bottom-up construction of materials with tailored electronic and structural properties. researchgate.net |

Future Directions and Emerging Research Avenues

Advanced Ligand Modification and Tuning of Properties

The future of 5-Chloro-2,2'-bipyridine chemistry lies in its strategic modification to finely tune the electronic, steric, and photophysical properties of its resulting metal complexes. The electron-withdrawing nature of the chlorine atom already provides a significant electronic perturbation to the bipyridine system, but it also serves as a versatile synthetic handle for further functionalization.

Researchers are expected to increasingly employ cross-coupling reactions, such as Suzuki and Negishi couplings, to introduce a wide array of functional groups at the 5-position. mdpi.comresearchgate.net This will allow for the creation of bespoke ligands with tailored properties. For example, introducing electron-donating groups could raise the energy of the highest occupied molecular orbital (HOMO), while adding further electron-withdrawing groups could lower the lowest unoccupied molecular orbital (LUMO). This precise control is critical for applications in photoredox catalysis and for tuning the emission colors of materials used in organic light-emitting diodes (OLEDs).

Future research will likely focus on creating libraries of 5-substituted bipyridine ligands derived from this compound to establish clear structure-property relationships. This systematic approach will accelerate the discovery of ligands optimized for specific functions, moving beyond trial-and-error synthesis to a more predictive and design-oriented methodology.

Exploration of Novel Metal Complexes and Multimetallic Systems

While 2,2'-bipyridine (B1663995) is a staple in coordination chemistry, forming complexes with nearly all transition metals, the unique characteristics of this compound open doors to novel coordination compounds and supramolecular architectures. wikipedia.orgnih.gov The chloro-substituent can influence the stability, redox potentials, and reactivity of the resulting metal complexes.

An emerging area of research is the use of functionalized bipyridines to construct multimetallic systems. The chloro group on this compound can be converted into other functionalities, such as amino or carboxyl groups, which can then act as bridging points to link multiple metal centers. cmu.eduscispace.com These multimetallic arrays are of significant interest for their potential in cooperative catalysis, where multiple metal sites work in concert to facilitate complex chemical transformations, and for the development of advanced magnetic materials.

Furthermore, the synthesis of heteroleptic complexes, where this compound is paired with other distinct ligands around a single metal center, is a promising avenue. rsc.org This approach allows for the combination of different properties within a single molecule, leading to multifunctional complexes for applications ranging from sensing to photodynamic therapy.

Expansion of Catalytic Applications to New Chemical Transformations

Complexes based on bipyridine ligands are already workhorses in catalysis, but future research aims to expand their application to more challenging and sustainable chemical transformations. nbinno.comwikipedia.org Metal complexes of this compound are poised to play a key role in this expansion, particularly in fields like photoredox catalysis and CO2 reduction.

In photoredox catalysis, the electronic properties of the ligand are paramount in tuning the excited-state energies and redox potentials of the catalyst. acs.org The ability to modify the this compound scaffold will enable the rational design of catalysts with optimized photophysical properties for specific organic transformations.

Another critical area is the catalytic reduction of carbon dioxide (CO2) into value-added chemical feedstocks. Rhenium and manganese bipyridine carbonyl complexes are well-studied electrocatalysts for CO2 reduction. researchgate.net Future work will likely involve incorporating this compound and its derivatives into these catalytic systems. The electronic influence of the chloro-substituent could enhance catalytic turnover frequencies and improve selectivity for desired products like carbon monoxide (CO) or formic acid. niscpr.res.in

Integration into Functional Materials and Devices

The intrinsic properties of this compound make it an excellent precursor for the development of advanced functional materials. nbinno.com Its primary application in this domain is in the field of organic electronics, particularly organic light-emitting diodes (OLEDs). Bipyridine-based molecules are often used as electron-transport materials (ETMs) or as ligands in phosphorescent emitters. rsc.orgacs.org

The presence of the chlorine atom can enhance the electron-transporting capabilities of the material and influence its molecular packing in the solid state, which is crucial for device efficiency. rsc.org Future research will focus on synthesizing novel ETMs and emissive materials derived from this compound to improve the performance of OLEDs, aiming for lower operating voltages, higher quantum efficiencies, and longer operational lifetimes. bohrium.com

Beyond OLEDs, these tailored bipyridine ligands are being explored for their use in chemosensors, where the binding of an analyte to the metal complex causes a detectable change in its optical or electrochemical properties. The ability to functionalize the 5-position allows for the incorporation of specific recognition motifs, leading to highly selective and sensitive sensor platforms.

Deeper Mechanistic Understanding through Advanced Characterization and Computation

To accelerate the development of new catalysts and materials, a fundamental understanding of their operational mechanisms is essential. Future research on this compound and its complexes will heavily rely on a synergistic approach combining advanced spectroscopic techniques and high-level computational modeling.

Techniques like transient absorption spectroscopy and time-resolved emission spectroscopy will be crucial for probing the excited-state dynamics of photocatalysts and emissive materials. These experimental methods provide invaluable data on the lifetimes and deactivation pathways of key intermediates.

In parallel, computational methods such as Density Functional Theory (DFT) will be employed to model the electronic structure of complexes, predict their photophysical properties, and map out entire catalytic cycles. acs.orgrsc.orgresearchgate.net This computational insight can elucidate the roles of different intermediates, identify rate-determining steps, and rationalize experimental observations. Such detailed mechanistic studies are critical for moving from incremental improvements to the rational design of next-generation systems based on this compound.

Targeted Biological Applications and Drug Discovery Platforms

The intersection of inorganic chemistry and medicine is a rapidly expanding field, and bipyridine complexes have shown significant promise as therapeutic and diagnostic agents. The this compound scaffold is an attractive platform for developing new metal-based drugs.

Recent studies have highlighted the potential of related compounds in cancer therapy. For instance, indole-based compounds with a 5-chloro substitution have been investigated as potent inhibitors in anticancer pathways. mdpi.com This suggests that incorporating the 5-chloro-bipyridine motif into metal complexes could be a viable strategy for developing novel antiproliferative agents. The chlorine atom can modulate the lipophilicity of the complex, affecting its cellular uptake and distribution, and can also form specific halogen bond interactions with biological targets like proteins and DNA. mdpi.com

Future research will focus on the design and synthesis of new metal complexes incorporating this compound and evaluating their biological activity. This includes investigating their mechanisms of action, such as their ability to induce oxidative stress, inhibit specific enzymes, or interact with nucleic acids. This line of inquiry could lead to the development of new therapeutic agents for a range of diseases, establishing this compound as a key component in modern medicinal inorganic chemistry. drugdiscoverychemistry.com

Data Tables

Table 1: Potential Applications and Research Focus for this compound Derivatives

| Section | Research Focus | Key Methodologies | Potential Applications |

|---|---|---|---|

| 9.1 | Systematic functionalization at the 5-position | Cross-coupling reactions (Suzuki, Negishi) | Tunable ligands for catalysis and OLEDs |

| 9.2 | Synthesis of multimetallic and heteroleptic systems | Supramolecular self-assembly, stepwise synthesis | Cooperative catalysts, molecular magnets |

| 9.3 | Development of novel catalytic systems | Photoredox catalysis, electrocatalysis | CO2 reduction, C-H functionalization |

| 9.4 | Creation of advanced organic materials | Thin-film deposition, device fabrication | OLEDs, chemical sensors, solar cells |

| 9.5 | Elucidation of reaction and deactivation mechanisms | Transient spectroscopy, DFT calculations | Rational design of catalysts and materials |

| 9.6 | Exploration of therapeutic and diagnostic uses | In vitro/in vivo biological assays, docking studies | Anticancer agents, molecular probes |

Table 2: Examples of Characterization Techniques for this compound Complexes

| Technique | Information Gained | Relevance |

|---|---|---|

| NMR Spectroscopy | Molecular structure, ligand coordination environment | Structural confirmation of new complexes |

| X-ray Crystallography | Solid-state structure, bond lengths and angles | Precise geometric and packing information |

| Cyclic Voltammetry | Redox potentials, electrochemical behavior | Assessing catalytic activity and electronic properties |

| UV-Vis Spectroscopy | Electronic absorption properties (e.g., MLCT bands) | Characterizing photophysical behavior |

| Emission Spectroscopy | Luminescence properties, quantum yields | Evaluating performance for OLEDs and sensors |

| Mass Spectrometry | Molecular weight, composition | Confirmation of synthesized compounds |

| DFT Calculations | HOMO/LUMO energies, reaction pathways | Mechanistic insight and predictive design |

Q & A

Q. Table 1. Synthetic Yields of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.